(R)-2-(6-aminobenzo[d]thiazol-2-yl)-4,5-dihydrothiazole-4-carboxylic acid
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Overview
Description
“®-2-(6-aminobenzo[d]thiazol-2-yl)-4,5-dihydrothiazole-4-carboxylic acid” is a complex organic compound with a unique structure. Let’s break down its name:
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Chirality: : The “®” designation indicates that it is a chiral compound, meaning it exists in two mirror-image forms (enantiomers). The stereochemistry at the chiral center affects its properties and interactions.
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Functional Groups
Thiazole Ring: The compound contains a thiazole ring (benzo[d]thiazol-2-yl), which imparts aromaticity and contributes to its biological activity.
Carboxylic Acid Group: The carboxylic acid moiety (carboxylic acid) confers acidity and reactivity.
Preparation Methods
Synthetic Routes:
Ring Formation:
Chiral Synthesis:
Industrial Production:
- Industrial-scale production typically involves efficient synthetic routes, purification, and optimization for yield.
Chemical Reactions Analysis
Oxidation: The thiazole ring can undergo oxidation reactions, leading to various derivatives.
Reduction: Reduction of the carboxylic acid group yields the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the thiazole nitrogen or the carboxylic acid carbon.
Common Reagents: Reagents like sodium borohydride (for reduction) and thionyl chloride (for substitution) are commonly used.
Major Products: These reactions yield diverse products, including amides, esters, and substituted thiazoles.
Scientific Research Applications
Medicinal Chemistry:
Bioorganic Chemistry:
Materials Science:
Mechanism of Action
Targets: Interacts with specific receptors, enzymes, or cellular components.
Pathways: Modulates signaling pathways (e.g., MAPK, PI3K/Akt) or metabolic processes.
Comparison with Similar Compounds
Similar Compounds:
Uniqueness: Highlight its distinct features, such as chirality and specific functional groups.
Properties
Molecular Formula |
C11H9N3O2S2 |
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Molecular Weight |
279.3 g/mol |
IUPAC Name |
(4R)-2-(6-amino-1,3-benzothiazol-2-yl)-4,5-dihydro-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C11H9N3O2S2/c12-5-1-2-6-8(3-5)18-10(13-6)9-14-7(4-17-9)11(15)16/h1-3,7H,4,12H2,(H,15,16)/t7-/m0/s1 |
InChI Key |
HKSJKXOOBAVPKR-ZETCQYMHSA-N |
Isomeric SMILES |
C1[C@H](N=C(S1)C2=NC3=C(S2)C=C(C=C3)N)C(=O)O |
Canonical SMILES |
C1C(N=C(S1)C2=NC3=C(S2)C=C(C=C3)N)C(=O)O |
Origin of Product |
United States |
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